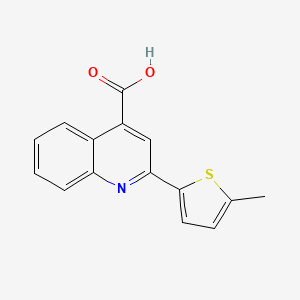

2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid

Übersicht

Beschreibung

The compound "2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid" is a derivative of quinoline carboxylic acid, which is a class of compounds known for their biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including antiallergy properties as seen in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives . These compounds have shown varying degrees of activity, with some exhibiting significant potency in comparison to known antiallergy agents .

Synthesis Analysis

The synthesis of quinoline carboxylic acid derivatives typically involves the condensation of substituted 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . This method allows for the introduction of various substituents at key positions on the quinoline ring, which can significantly affect the biological activity of the resulting compounds .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized using techniques such as FT-IR, FT-Raman, and NMR spectroscopy. For instance, the FT-IR and FT-Raman spectra of 2-isopropyl-5-methylcyclohexyl quinoline-2-carboxylate have been recorded and analyzed, providing insights into the optimized molecular structure and wave numbers . Similarly, NMR spectral analysis can reveal structure-property relationships through chemical shifts and magnetic shielding effects .

Chemical Reactions Analysis

Quinoline carboxylic acids can participate in various chemical reactions, including the formation of fluorescent derivatives when reacted with specific reagents. For example, 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone has been used as a fluorescence derivatization reagent for carboxylic acids, allowing for their detection in high-performance liquid chromatography . This reactivity is not limited to saturated fatty acids but also extends to unsaturated fatty, dicarboxylic, aromatic carboxylic, and hydroxycarboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline carboxylic acids can be explored through computational methods such as molecular dynamics simulations and density functional theory (DFT) calculations. These methods can predict reactive and optoelectronic properties, including charge transfer interactions, electron density delocalization, and hyperpolarizabilities . Additionally, molecular docking studies can suggest potential inhibitory activities against specific targets, as seen with compounds forming stable complexes with CDK inhibitors and PknB .

Wissenschaftliche Forschungsanwendungen

-

Organometallic Catalysis

- Quinoline is a versatile heterocycle that is part of numerous natural products and countless drugs . During the last decades, this scaffold also became widely used as ligand in organometallic catalysis .

- The methods of application or experimental procedures involve C-H functionalization through transition metal catalysis .

- The outcomes of these methods allow site-selective metal-catalyzed C-H functionalization of quinolines .

-

Photovoltaics

- Quinoline derivatives have recently gained popularity in third-generation photovoltaic applications .

- The methods of application involve the use of quinoline derivatives (metal complexes) in photovoltaic cells .

- The performance for polymer solar cells and dye-synthesized solar cells was highlighted .

-

Antibacterial

-

Medicinal Chemistry

- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .

- The methods of application involve the synthesis of numerous derivatives of the bioactive quinolines via expeditious synthetic approaches .

- The outcomes of these methods have shown tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .

-

Antitubercular Agents

- Arylated quinoline carboxylic acids (QCAs) have shown activity against replicating and non-replicating Mycobacterium tuberculosis (Mtb), the causative agent of TB .

- The methods of application involve the synthesis, characterization, and in vitro screening (MABA and LORA) of 48 QCAs modified with alkyl, aryl, alkoxy, halogens, and nitro groups in the quinoline ring .

- Two QCA derivatives, 7i and 7m, showed antitubercular activity. Both derivatives exhibited inhibition against Mtb DNA gyrase in vitro and in silico .

-

Microwave-Assisted Synthesis

- Facile microwave-assisted processes suitable for the preparation of a series of quinoline-4-carboxylic acids have been introduced .

- The methods of application involve a condensation reaction between isatins and sodium pyruvate to give quinoline-2,4-dicarboxylic acid (QDC) under microwave conditions .

- The outcomes of these methods have led to the preparation of a series of quinoline-4-carboxylic acids .

-

Fungicidal Activities

-

Antitubercular Agents

- Arylated quinoline carboxylic acids (QCAs) have shown activity against replicating and non-replicating Mycobacterium tuberculosis (Mtb), the causative agent of TB .

- The methods of application involve the synthesis, characterization, and in vitro screening (MABA and LORA) of 48 QCAs modified with alkyl, aryl, alkoxy, halogens, and nitro groups in the quinoline ring .

- Two QCA derivatives, 7i and 7m, showed antitubercular activity. Both derivatives exhibited inhibition against Mtb DNA gyrase in vitro and in silico .

-

Microwave-Assisted Synthesis

- Facile microwave-assisted processes suitable for the preparation of a series of quinoline-4-carboxylic acids have been introduced .

- The methods of application involve a condensation reaction between isatins and sodium pyruvate to give quinoline-2,4-dicarboxylic acid (QDC) under microwave conditions .

- The outcomes of these methods have led to the preparation of a series of quinoline-4-carboxylic acids .

Eigenschaften

IUPAC Name |

2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c1-9-6-7-14(19-9)13-8-11(15(17)18)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFDPIVZZGFOPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350111 | |

| Record name | 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649571 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid | |

CAS RN |

73775-26-5 | |

| Record name | 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

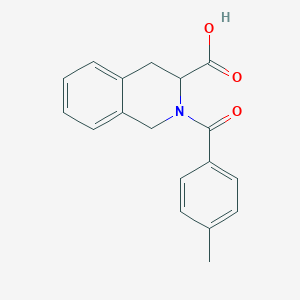

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

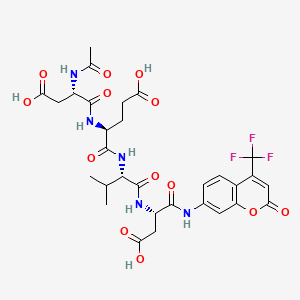

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Benzo[g]indole-2-carboxylic acid](/img/structure/B1330965.png)